(S)-3-Amino-2,3-dihydro-1H-inden-1-one
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Overview
Description
(S)-3-Amino-2,3-dihydro-1H-inden-1-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a dihydroindenone core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-2,3-dihydro-1H-inden-1-one typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-amino-1-indanone using chiral catalysts to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be further reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted indanone derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(S)-3-Amino-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
®-3-Amino-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound, with different biological activities.
3-Amino-1-indanone: The non-chiral precursor, used in various synthetic applications.
2-Aminoindan: A structurally similar compound with different chemical properties.
Uniqueness: (S)-3-Amino-2,3-dihydro-1H-inden-1-one is unique due to its chiral nature and the presence of both an amino group and a dihydroindenone core. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO |
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Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S)-3-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m0/s1 |
InChI Key |
HNXHMCTUYDVMNC-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
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